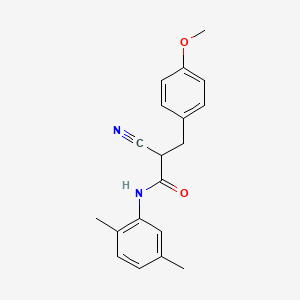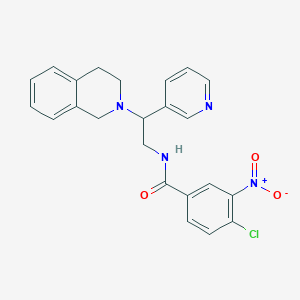![molecular formula C12H23ClN2O3 B2913303 1-(Boc-aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine CAS No. 2377034-12-1](/img/structure/B2913303.png)
1-(Boc-aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Boc-aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine” is a compound containing a bridged bicyclic carbon skeleton . It is a desirable building block for medicinal chemistry . The compound is part of a class of molecules that are of interest due to their potential in drug discovery .
Synthesis Analysis
The synthesis of this compound involves the conversion of the readily available bicyclo[1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry . This is the first reported method to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclo[3.1.1]heptane scaffold . This scaffold is a privileged molecular structure embedded in numerous compounds with various functions .Chemical Reactions Analysis
The main chemical reaction involved in the formation of this compound is a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of amines, which this compound is a type of, depend on their classification . Amines typically have three bonds and one pair of lone pair electrons, making the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees .Aplicaciones Científicas De Investigación
Conformationally Constrained β-amino Acid Derivatives
The study by Basler, Schuster, and Bach (2005) describes the synthesis of conformationally constrained β-amino acid derivatives using intramolecular [2 + 2]-photocycloaddition and subsequent lactone ring opening. This approach highlights the utility of 1-(Boc-aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine derivatives in creating structurally complex β-amino acids, which are valuable in peptide synthesis and drug discovery (Basler, Schuster, & Bach, 2005).
Asymmetric Synthesis of Dipeptide β-turn Mimetics
Wang, Xiong, and Hruby (2001) developed an efficient method for the asymmetric synthesis of indolizidinone amino acids, which act as dipeptide β-turn mimetics. This work emphasizes the importance of 1-(Boc-aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine derivatives in generating compounds with potential applications in drug discovery, showcasing their role in mimicking the β-turn structure in peptides (Wang, Xiong, & Hruby, 2001).
Intramolecular Reductive Cyclopropanation
Gensini et al. (2002) synthesized tris- and monoprotected derivatives with the 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeleton through intramolecular reductive cyclopropanation. This process illustrates the versatility of 1-(Boc-aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine derivatives in constructing bicyclic amino compounds, which have potential applications in medicinal chemistry and synthesis of natural product analogues (Gensini et al., 2002).
Aza-Diels-Alder Reactions in Aqueous Solution
Waldmann and Braun (1991) reported the synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates through Aza-Diels-Alder reactions. Their findings demonstrate the potential of 1-(Boc-aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine derivatives in creating bicyclic amino acid derivatives, which could be applied in the synthesis of complex organic molecules and drug development (Waldmann & Braun, 1991).
Direcciones Futuras
The future directions in the research and application of this compound could involve the development of more efficient and diverse syntheses . This would make commercially available compounds of this sort less plagued by high costs and/or a lack of diversity in substitution patterns . Furthermore, the exploration of its potential in drug discovery could be a promising direction .
Propiedades
IUPAC Name |
tert-butyl N-[(5-amino-2-oxabicyclo[3.1.1]heptan-1-yl)methyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3.ClH/c1-10(2,3)17-9(15)14-8-12-6-11(13,7-12)4-5-16-12;/h4-8,13H2,1-3H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCDFXVHBMTSHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(CCO2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-({5-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2913225.png)


![4-[(4-bromobenzyl)oxy]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-2(5H)-furanone](/img/structure/B2913232.png)
![3-((dibenzylamino)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2913234.png)

![N-(3-fluorophenyl)-5-{4-[(4-methoxybenzyl)amino]-4-oxobutanoyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2913238.png)

![2-fluoro-N-({2-[(pyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2913240.png)
